Eurycomanol

Antimalarial Chloroquine Resistance Plasmodium falciparum

Problem: Batch-to-batch variability in Eurycoma longifolia extracts (5.21-19.75% eurycomanol) compromises experimental reproducibility. Solution: Chemically defined eurycomanol reference standard. - Enables precise HPLC/LC-MS method validation and extract standardization. - Serves as negative control for NF-κB pathway dissection (unlike eurycomanone). - Baseline scaffold for SAR studies: 1.8-fold less cytotoxic than eurycomanone. Ideal for QC labs, drug delivery research, and pharmacological studies.

Molecular Formula C20H26O9
Molecular Weight 410.4 g/mol
CAS No. 84633-28-3
Cat. No. B128926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycomanol
CAS84633-28-3
Synonyms5H-1,11c-(Epoxymethano)phenanthro[10,1-bc]pyran, picrasa-3,13(21)-dien-16-one deriv.;  (1β,2α,11β,12α,15β)-11,20-Epoxy-1,2,11,12,14,15-hexahydroxypicrasa-3,13(21)-dien-16-one; 
Molecular FormulaC20H26O9
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O
InChIInChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
InChIKeyQPHFGJSVJHRLFM-KKSWBDSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eurycomanol: Quassinoid Standard for Research


Eurycomanol (CAS 84633-28-3) is a C20 quassinoid, a highly oxygenated diterpenoid lactone, isolated predominantly from the roots of Eurycoma longifolia (Tongkat Ali) [1]. It belongs to the class of picrasane-type quassinoids and is structurally distinguished by its α,β-unsaturated ketone moiety and a specific arrangement of hydroxyl groups . Unlike many natural product extracts that suffer from inconsistent composition, eurycomanol is a chemically defined marker compound, enabling precise standardization and ensuring reproducible biological activity in validated research models [2]. This analytical traceability is critical for generating reliable and comparable data in rigorous scientific studies.

Why Eurycomanol Purity Matters


Substituting a purified quassinoid like eurycomanol with a generic Eurycoma longifolia extract is scientifically unsound due to profound variability in composition and pharmacokinetics. The concentration of eurycomanol in manufactured batches can range widely, from 5.21% to 19.75% [1]. More critically, the absorption and systemic availability of these structurally similar quassinoids are vastly different. For instance, upon oral administration of a standardized extract, eurycomanol is not detectable in plasma due to gastric degradation, while its analog 13α(21)-epoxyeurycomanone (EP) exhibits substantial bioavailability [2]. This demonstrates that the presence of a compound in an extract does not guarantee its systemic delivery or that it will exert the observed in vitro activity in vivo. Therefore, to reliably attribute a biological effect to eurycomanol and to delineate its precise mechanism of action, the use of the pure, analytically characterized compound is non-negotiable.

Eurycomanol: Comparative Performance vs. Analogs


Antimalarial Potency Against Chloroquine-Resistant P. falciparum

Eurycomanol demonstrates moderate antimalarial activity against a panel of nine Malaysian chloroquine-resistant Plasmodium falciparum isolates. Its potency is quantifiably lower than that of its glycosylated analog, eurycomanol 2-O-β-D-glucopyranoside, and significantly lower than the clinical standard chloroquine. The IC50 range for eurycomanol is 1.231-4.899 µM, whereas the glycosylated analog shows a more potent IC50 range of 0.389-3.498 µM. For context, the IC50 range for chloroquine against the same isolates was 0.323-0.774 µM [1]. This indicates that while eurycomanol is a validated antimalarial lead, glycosylation at the 2-O position enhances potency against resistant strains.

Antimalarial Chloroquine Resistance Plasmodium falciparum

Lung Cancer Cell Cytotoxicity vs. Eurycomanone

In a comparative study against human large (H460) and small (A549) lung cancer cell lines, eurycomanol (EOL) and eurycomanone (EONE) both induced cell-cycle arrest and apoptosis. However, eurycomanone demonstrated significantly higher potency. Against H460 cells, EONE had an IC50 of 1.78 µg/mL, while EOL exhibited an IC50 of 3.22 µg/mL. Similarly, against A549 cells, EONE was more potent with an IC50 of 20.66 µg/mL compared to EOL's 38.05 µg/mL [1]. This difference in potency is quantifiable (approximately 1.8-fold for both cell lines) and establishes eurycomanone as the more potent cytotoxic agent in this specific cancer model.

Anticancer Lung Cancer Apoptosis

NF-κB Pathway Inhibition Profile

While both eurycomanol and eurycomanone inhibit proliferation and induce cell death in Jurkat and K562 leukemia cells, they exhibit a critical mechanistic divergence. Eurycomanone is a potent inhibitor of the pro-inflammatory and pro-survival NF-κB signaling pathway, acting by suppressing IκBα phosphorylation. In contrast, eurycomanol does not inhibit NF-κB signaling under the same conditions [1]. This functional difference highlights a key structure-activity relationship, where the α,β-unsaturated ketone present in eurycomanone is suggested to be a prerequisite for NF-κB inhibition [1].

Anti-inflammatory NF-κB Signaling Leukemia

Oral Bioavailability vs. Epoxyeurycomanone

A key differentiator for eurycomanol is its complete lack of oral bioavailability in rats. Following oral administration (200 mg/kg) of a standardized Eurycoma longifolia extract, eurycomanol was not detectable in plasma, whereas the related quassinoid 13α(21)-epoxyeurycomanone (EP) achieved a Cmax of 1.61±0.41 μg/mL and had an absolute bioavailability that was 9.5-fold higher than eurycomanone [1]. The study attributes the poor oral availability of eurycomanol to substantial degradation in gastric juices after 2 hours [1].

Pharmacokinetics Bioavailability Drug Delivery

Batch-to-Batch Content Variability in Extracts

As a primary bioactive marker, the concentration of eurycomanol in manufactured E. longifolia extracts is highly variable. Using a validated LC-MS method, the analysis of various batches revealed that eurycomanol content ranged from 5.21% to 19.75% [1]. This wide range contrasts with its structural analog eurycomanone, which was present at a narrower and generally lower range of 5.65-9.95% in the same batches [1]. This data underscores the critical need for a purified reference standard of eurycomanol to accurately quantify and standardize these extracts for any scientific or industrial application.

Quality Control Standardization Analytical Chemistry

Eurycomanol: Research and Industrial Applications


Structure-Activity Relationship (SAR) Studies

Eurycomanol is ideal as a core scaffold for SAR studies. Its quantified, lower potency compared to eurycomanone (1.8-fold less cytotoxic in lung cancer cells) and its glycosylated analog (3-5 fold less potent antimalarial) makes it the perfect baseline compound to define the contribution of specific functional groups, like the α,β-unsaturated ketone, to observed bioactivity. Using eurycomanol as a reference point allows for precise quantification of how structural modifications enhance or diminish efficacy. [REFS-1, REFS-2]

Mechanistic Delineation of Signaling Pathways

The functional divergence between eurycomanol and eurycomanone makes eurycomanol an invaluable negative control for NF-κB signaling research. In studies focused on inflammatory responses, cell proliferation, or apoptosis, eurycomanol's inability to inhibit NF-κB (unlike eurycomanone) allows researchers to isolate and confirm NF-κB-dependent mechanisms of action for other compounds or treatments. This is a classic and powerful application for pathway dissection. [1]

Quality Control Reference Standard for Extracts

Given the wide batch-to-batch variability of eurycomanol content in extracts (ranging from 5.21% to 19.75%), a high-purity eurycomanol reference standard is non-negotiable for quality control (QC) laboratories. Its use is essential for developing and validating HPLC, LC-MS, or other quantitative methods to standardize raw materials, ensure batch-to-batch consistency of manufactured extracts, and verify label claims of commercial dietary supplements. [1]

Pharmacokinetic and Formulation Research

Eurycomanol serves as a critical model compound for studying the challenges of quassinoid oral delivery. Its established instability in gastric conditions and subsequent lack of oral bioavailability in rodent models provides a defined baseline for evaluating novel formulation strategies. Researchers developing advanced drug delivery systems (e.g., enteric coatings, nanoparticles) can use eurycomanol to quantify the effectiveness of their technologies in protecting labile quassinoids from gastric degradation and enhancing their systemic absorption. [1]

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